molecular formula C11H14ClNO B13544253 4-Chloro-2-(piperidin-4-YL)phenol

4-Chloro-2-(piperidin-4-YL)phenol

Cat. No.: B13544253
M. Wt: 211.69 g/mol
InChI Key: CVLZSIKXGCKHSG-UHFFFAOYSA-N
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Description

4-Chloro-2-(piperidin-4-YL)phenol is a chemical compound that features a phenol group substituted with a chlorine atom at the 4-position and a piperidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(piperidin-4-YL)phenol typically involves the reaction of 4-chlorophenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(piperidin-4-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(piperidin-4-YL)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(piperidin-4-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(piperidin-4-YL)phenol is unique due to the presence of both a phenol group and a piperidine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-2-piperidin-4-ylphenol

InChI

InChI=1S/C11H14ClNO/c12-9-1-2-11(14)10(7-9)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2

InChI Key

CVLZSIKXGCKHSG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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